molecular formula C19H16N2O5 B3542905 (5E)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-3-phenylimidazolidine-2,4-dione

(5E)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-3-phenylimidazolidine-2,4-dione

Cat. No.: B3542905
M. Wt: 352.3 g/mol
InChI Key: OZZSSWAEXLMFIL-RIYZIHGNSA-N
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Description

(5E)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-3-phenylimidazolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, an imidazolidine-2,4-dione core, and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-3-phenylimidazolidine-2,4-dione typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, which involves the reaction of an aldehyde with an active methylene compound in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as catalyst-free and water-mediated processes, is also being explored to make the production more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5E)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-3-phenylimidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of (5E)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-3-phenylimidazolidine-2,4-dione
  • (5E)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-3-methylimidazolidine-2,4-dione

Uniqueness

What sets (5E)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-3-phenylimidazolidine-2,4-dione apart from similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

(5E)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-2-24-15-10-17-16(25-11-26-17)9-12(15)8-14-18(22)21(19(23)20-14)13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H,20,23)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZSSWAEXLMFIL-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1C=C3C(=O)N(C(=O)N3)C4=CC=CC=C4)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1/C=C/3\C(=O)N(C(=O)N3)C4=CC=CC=C4)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5E)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-3-phenylimidazolidine-2,4-dione
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(5E)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-3-phenylimidazolidine-2,4-dione
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(5E)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-3-phenylimidazolidine-2,4-dione
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(5E)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-3-phenylimidazolidine-2,4-dione
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(5E)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-3-phenylimidazolidine-2,4-dione
Reactant of Route 6
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(5E)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-3-phenylimidazolidine-2,4-dione

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